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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry and absolute

configuration of (-)-chaetominine, a potent cytotoxic alkaloid. We delve into the key

experimental data that defined its three-dimensional structure, outline the methodologies used

for its determination, and explore its biological implications, offering a valuable resource for

researchers in natural product chemistry, stereochemistry, and oncology drug development.

Absolute Configuration and Physicochemical
Properties
(-)-Chaetominine is a hexacyclic quinazolinone alkaloid possessing a complex and rigid

polycyclic framework with four stereogenic centers. Its absolute configuration has been

unequivocally established as (2S, 3S, 11S, 14R) through a combination of single-crystal X-ray

diffraction analysis and chemical degradation studies.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data that underpin the structural

elucidation and characterization of (-)-chaetominine.
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Parameter Value Reference

Molecular Formula C₂₂H₁₈N₄O₄ [1]

Molecular Weight 402.4 g/mol [2]

Optical Rotation
[α]²⁰D - (value not explicitly

stated)

Melting Point (not specified)

Appearance Colorless crystals [1]

Table 1: Physicochemical Properties of (-)-Chaetominine

Parameter Value Reference

Crystal System Monoclinic [1]

Space Group P2₁2₁2₁ [1]

Cell Dimensions
a = 8.4630(17) Å, b =

9.3650(19) Å, c = 26.305(5) Å
[1]

Volume 2084.7(4) Å³ [1]

Z 4 [1]

Final R-value
0.1026 (Rw = 0.1707) for 2391

reflections [I > 2σ(I)]
[1]

Table 2: Crystallographic Data for (-)-Chaetominine Methanolate

Cell Line IC₅₀ (nM) Reference(s)

Human Leukemia (K562) 21.0 [1]

35 [3][4]

Human Colon Cancer

(SW1116)
28.0 [1]
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Table 3: In Vitro Cytotoxicity of (-)-Chaetominine

Experimental Protocols for Stereochemical
Determination
The determination of the absolute configuration of (-)-chaetominine relied on a combination of

powerful analytical techniques. Below are detailed methodologies for the key experiments cited

in the literature.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of the three-

dimensional arrangement of atoms in a crystalline solid, thereby establishing the relative and

absolute stereochemistry.

Methodology:

Crystal Growth: Colorless crystals of (-)-chaetominine suitable for X-ray analysis were

obtained by slow evaporation from a methanol solution.[5] The resulting crystals were of

chaetominine methanolate.[1]

Data Collection: A single crystal was mounted on a goniometer head. To prevent the loss of

the co-crystallized methanol, the crystal was sealed in a boron-capillary.[5] X-ray diffraction

data were collected at a controlled temperature using a diffractometer equipped with a

suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

Structure Solution and Refinement: The diffraction pattern was indexed, and the intensities of

the reflections were measured. The structure was solved using direct methods and refined

by full-matrix least-squares on F². The absolute configuration was determined by the

anomalous dispersion method, typically by calculating the Flack parameter.

Marfey's Method
Marfey's method is a chemical correlation technique used to determine the absolute

configuration of amino acids. In the case of (-)-chaetominine, this method was used to confirm

the stereochemistry of the L-alanine precursor.
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Methodology:

Acid Hydrolysis: A sample of (-)-chaetominine was subjected to acid hydrolysis (e.g., 6 N

HCl at 110°C for 24 hours) to break the amide bonds and liberate the constituent amino

acids.

Derivatization: The resulting amino acid mixture was derivatized with Marfey's reagent (1-

fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This reagent reacts with the primary

amine of the amino acids to form diastereomeric derivatives.

Chromatographic Separation: The diastereomeric derivatives were separated and analyzed

by high-performance liquid chromatography (HPLC).

Stereochemical Assignment: The retention times of the derivatives from the natural product

were compared to those of authentic D- and L-amino acid standards derivatized with L-

FDAA. The elution order of the diastereomers allows for the unambiguous assignment of the

absolute configuration of the amino acid in the original molecule. For instance, the L-FDAA

derivative of an L-amino acid will have a different retention time than the L-FDAA derivative

of a D-amino acid.

Chiroptical Spectroscopy: ECD and VCD
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are

spectroscopic techniques that provide information about the stereochemical features of chiral

molecules in solution.

Methodology (General):

Sample Preparation: A solution of (-)-chaetominine of known concentration was prepared in

a suitable transparent solvent (e.g., methanol or acetonitrile).

ECD Spectroscopy: The ECD spectrum was recorded on a CD spectrometer in the UV-Vis

region (typically 200-400 nm). The instrument measures the differential absorption of left and

right circularly polarized light.

VCD Spectroscopy: The VCD spectrum was recorded on a VCD spectrometer in the infrared

region (typically 900-2000 cm⁻¹). This technique measures the differential absorption of left
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and right circularly polarized infrared radiation by the vibrational transitions of the molecule.

Computational Modeling: To assign the absolute configuration, the experimental ECD and

VCD spectra were compared with the theoretically calculated spectra for both enantiomers of

the proposed structure. Quantum chemical calculations (e.g., using Density Functional

Theory, DFT) are employed to predict the spectra for each possible stereoisomer. A good

match between the experimental and a calculated spectrum allows for the confident

assignment of the absolute configuration.

Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed

biosynthetic pathway of (-)-chaetominine, the logical workflow for its stereochemical

determination, and its mechanism of inducing apoptosis.
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Caption: Proposed biosynthetic pathway of (-)-chaetominine.
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Caption: Workflow for the stereochemical determination of (-)-chaetominine.
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Caption: Intrinsic apoptosis pathway induced by (-)-chaetominine.
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The elucidation of the absolute stereochemistry of (-)-chaetominine is a testament to the

power of modern analytical and spectroscopic techniques. The defined (2S, 3S, 11S, 14R)

configuration provides a crucial foundation for its total synthesis, the development of synthetic

analogs, and the investigation of its structure-activity relationships. For drug development

professionals, understanding the precise three-dimensional structure is paramount for

designing more potent and selective anticancer agents that target the identified intrinsic

apoptotic pathway. This guide serves as a detailed repository of the foundational

stereochemical work on this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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